molecular formula C12H12N2O3S B1425006 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-40-9

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1425006
CAS No.: 1283109-40-9
M. Wt: 264.3 g/mol
InChI Key: VEZNMMRDKUGBOH-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which often exhibit a range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it useful in studying biological processes or as a lead compound in drug discovery.

  • Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound's unique properties may be exploited in various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.

Comparison with Similar Compounds

1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or functional groups.

  • Azetidine derivatives: Compounds containing the azetidine ring but differing in the attached groups.

Uniqueness: What sets this compound apart is its specific combination of the benzothiazole and azetidine rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNMMRDKUGBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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